Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate
CAS No.:
Cat. No.: VC16227002
Molecular Formula: C16H11BrN2O4
Molecular Weight: 375.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11BrN2O4 |
|---|---|
| Molecular Weight | 375.17 g/mol |
| IUPAC Name | methyl 2-(4-bromophenyl)-2-(3-cyano-4-nitrophenyl)acetate |
| Standard InChI | InChI=1S/C16H11BrN2O4/c1-23-16(20)15(10-2-5-13(17)6-3-10)11-4-7-14(19(21)22)12(8-11)9-18/h2-8,15H,1H3 |
| Standard InChI Key | IVGROHGAUDXBJJ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(C1=CC=C(C=C1)Br)C2=CC(=C(C=C2)[N+](=O)[O-])C#N |
Introduction
Structural and Molecular Characteristics
The molecular formula of methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate is C₁₆H₁₁BrN₂O₄, with a molecular weight of 399.18 g/mol. Key structural features include:
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Aromatic Substituents:
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3-Cyano-4-nitrophenyl Group: The nitro (-NO₂) and cyano (-CN) groups are electron-withdrawing, rendering this ring highly electrophilic. The nitro group at the para position relative to the cyano substituent creates a steric and electronic environment conducive to nucleophilic substitution or reduction reactions .
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4-Bromophenyl Group: The bromine atom serves as a potential site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization .
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Ester Functional Group: The methyl ester (-COOCH₃) enhances solubility in organic solvents and can undergo hydrolysis to yield carboxylic acids under acidic or basic conditions .
Table 1: Comparative Physical Properties of Analogous Acetate Esters
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via a double Friedel-Crafts alkylation or a stepwise esterification approach:
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Core Structure Assembly:
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A diketone precursor, such as 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetic acid, could be esterified with methanol using thionyl chloride (SOCl₂) as a catalyst .
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Alternative routes might involve Ullmann coupling or nucleophilic aromatic substitution to introduce the bromine and nitro groups post-esterification .
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Esterification Protocol:
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Reaction Conditions: Adapting the method from , 3-cyano-4-nitrophenylacetic acid (1 eq) and 4-bromophenylacetic acid (1 eq) are dissolved in methanol under ice-cooling. Thionyl chloride (1.5 eq) is added dropwise, followed by stirring for 12 hours.
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Workup: The mixture is neutralized with saturated NaHCO₃, extracted with ethyl acetate, and purified via flash chromatography (hexane/ethyl acetate gradient) .
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Table 2: Synthetic Routes for Disubstituted Acetate Esters
Reactivity and Functional Group Transformations
Nitro Group Reduction
The nitro group can be selectively reduced to an amine using H₂/Pd-C or SnCl₂/HCl, yielding methyl 2-(4-amino-3-cyanophenyl)-2-(4-bromophenyl)acetate. This product could serve as an intermediate for pharmaceuticals or agrochemicals.
Ester Hydrolysis
Under basic conditions (e.g., NaOH, H₂O/EtOH), the ester hydrolyzes to 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetic acid, which may exhibit enhanced biological activity or serve as a ligand in coordination chemistry.
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